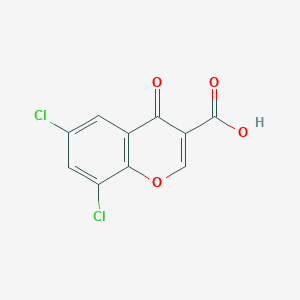![molecular formula C13H17NO3 B1642272 2-[2-(Morpholinomethyl)phenyl]acetic acid](/img/structure/B1642272.png)
2-[2-(Morpholinomethyl)phenyl]acetic acid
描述
2-[2-(Morpholinomethyl)phenyl]acetic acid is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a morpholine ring attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholinomethyl)phenyl]acetic acid typically involves the reaction of 2-bromomethylphenylacetic acid with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[2-(Morpholinomethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[2-(Morpholinomethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[2-(Morpholinomethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The phenylacetic acid moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog without the morpholine ring.
2-(2-(Piperidinylmethyl)phenyl)acetic acid: Similar structure but with a piperidine ring instead of morpholine.
2-(2-(Pyrrolidinylmethyl)phenyl)acetic acid: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
2-[2-(Morpholinomethyl)phenyl]acetic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-[2-(morpholin-4-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)9-11-3-1-2-4-12(11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) |
InChI 键 |
GOSVNXMOCBVLPW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=CC=C2CC(=O)O |
规范 SMILES |
C1COCCN1CC2=CC=CC=C2CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)
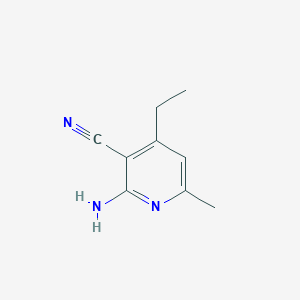
![Ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate](/img/structure/B1642205.png)
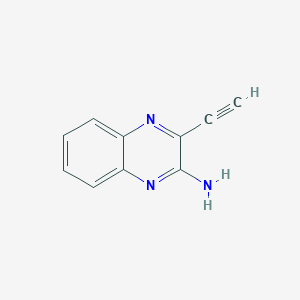
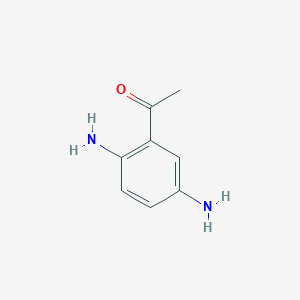
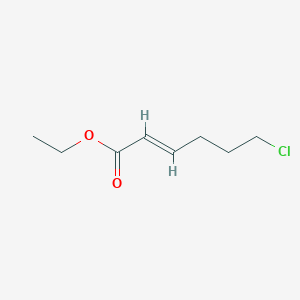
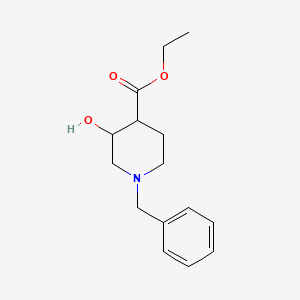

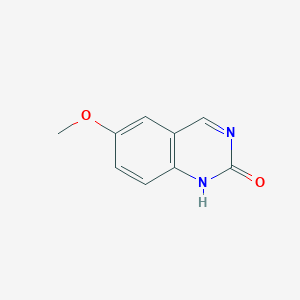
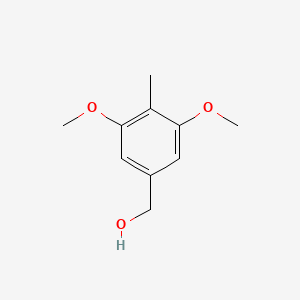
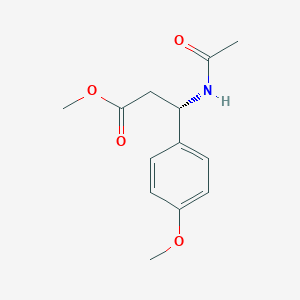
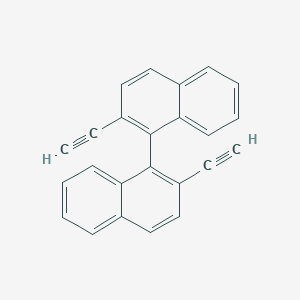
![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)
